molecular formula C10H8BrNO2 B13684343 5-Bromo-7-methoxyindole-3-carbaldehyde

5-Bromo-7-methoxyindole-3-carbaldehyde

Cat. No.: B13684343
M. Wt: 254.08 g/mol
InChI Key: WJUDNFZPJAHFHY-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxyindole-3-carbaldehyde is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methoxyindole-3-carbaldehyde typically involves the bromination of 7-methoxyindole-3-carbaldehyde. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve selective bromination at the 5-position . The reaction is usually carried out at room temperature to avoid over-bromination and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, solvent, and bromine concentration, to maximize yield and minimize by-products. Continuous flow reactors might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methoxyindole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-7-methoxyindole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxyindole-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and methoxy groups play a crucial role in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-methoxyindole-3-carbaldehyde is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-7-methoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8BrNO2/c1-14-9-3-7(11)2-8-6(5-13)4-12-10(8)9/h2-5,12H,1H3

InChI Key

WJUDNFZPJAHFHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1NC=C2C=O)Br

Origin of Product

United States

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